molecular formula C21H20N2O B11788666 (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanol

(6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanol

Cat. No.: B11788666
M. Wt: 316.4 g/mol
InChI Key: XHLWNWTZOQKZOY-UHFFFAOYSA-N
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Description

The compound (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanol is a complex organic molecule that features a combination of indoline, pyridine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indoline Group: Starting with an indole derivative, the indoline group can be synthesized through reduction reactions.

    Pyridine Ring Formation: The pyridine ring can be introduced via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The indoline and pyridine moieties can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.

    Introduction of the Phenyl Group: The phenyl group can be added through Friedel-Crafts alkylation or acylation reactions.

    Final Assembly: The final step involves the formation of the methanol group, which can be achieved through reduction of a carbonyl precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially converting the methanol group to a carbonyl group.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing a carbonyl group to a methanol group.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)ketone: Similar structure but with a ketone group instead of methanol.

    (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)amine: Similar structure but with an amine group instead of methanol.

Uniqueness

The uniqueness of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanol lies in its specific combination of functional groups, which can confer unique chemical and biological properties.

Properties

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]-phenylmethanol

InChI

InChI=1S/C21H20N2O/c1-15-18(21(24)17-8-3-2-4-9-17)11-12-20(22-15)23-14-13-16-7-5-6-10-19(16)23/h2-12,21,24H,13-14H2,1H3

InChI Key

XHLWNWTZOQKZOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C(C4=CC=CC=C4)O

Origin of Product

United States

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